molecular formula C17H15NO B1588247 (R)-(-)-1-(alpha-Aminobenzyl)-2-naphthol CAS No. 219897-35-5

(R)-(-)-1-(alpha-Aminobenzyl)-2-naphthol

Cat. No. B1588247
CAS RN: 219897-35-5
M. Wt: 249.31 g/mol
InChI Key: PZMIGEOOGFFCNT-QGZVFWFLSA-N
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Description

Alpha-amino acids are organic compounds that contain an amino group (-NH2) and a carboxyl group (-COOH). The “R” group varies among amino acids and determines the differences between these protein monomers .


Synthesis Analysis

Alpha-amino acids can be synthesized through various methods. One approach involves acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated, and N-formylated derivatives . Another method involves Schiff base and reductive amination reactions .


Molecular Structure Analysis

The general structure of an alpha-amino acid consists of a carbon atom (the alpha carbon) bonded to a hydrogen atom, a carboxyl group, an amino group, and a variable group or “R” group .


Chemical Reactions Analysis

Alpha-amino acids can undergo numerous chemical reactions. Two important reactions are peptide bond formation and cysteine oxidation . Another reaction involves the transformation of L-amino acids to the corresponding optically pure ®- and (S)-α-hydroxy acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of alpha-amino acids are influenced by the properties of the “R” group, particularly its tendency to interact with water and its charge .

Mechanism of Action

The mechanism of action of alpha-amino acids is largely dependent on their incorporation into proteins. For example, aminopenicillins, a group of antibiotics in the penicillin family, work by inhibiting bacterial cell wall synthesis .

Safety and Hazards

The safety and hazards associated with alpha-amino acids depend on the specific amino acid and its usage. For example, aminopenicillins can cause side effects such as diarrhea, nausea, vomiting, skin rash, insomnia, and heartburn .

Future Directions

Future research directions in the field of alpha-amino acids include advances in the synthesis, architecture, and applications of polypeptides and their hybrids . Another promising area is the development of new methodologies for the modification of amino acids, which has potential applications in drug discovery and chemical biology .

properties

IUPAC Name

1-[(R)-amino(phenyl)methyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c18-17(13-7-2-1-3-8-13)16-14-9-5-4-6-12(14)10-11-15(16)19/h1-11,17,19H,18H2/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMIGEOOGFFCNT-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C2=C(C=CC3=CC=CC=C32)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-1-(alpha-Aminobenzyl)-2-naphthol

CAS RN

219897-35-5
Record name Betti base, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219897355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BETTI BASE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C44563V2GB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(-)-1-(alpha-Aminobenzyl)-2-naphthol
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